An In-depth Technical Guide on MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Protein-Protein Interaction
An In-depth Technical Guide on MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) is a critical dependency in certain forms of acute leukemia, particularly those with MLL gene translocations. This interaction is essential for the histone methyltransferase (HMT) activity of the MLL complex, which leads to the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of this process drives the expression of leukemogenic genes, such as HOXA9 and MEIS1. MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic that effectively disrupts the WDR5-MLL interaction. This technical guide provides a comprehensive overview of MM-589, its trifluoroacetate (TFA) salt, its mechanism of action, and the experimental methodologies used for its characterization.
Introduction to the WDR5-MLL Interaction
The MLL1 (KMT2A) protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development and hematopoiesis.[1] In a significant subset of acute leukemias, chromosomal translocations involving the MLL1 gene result in the production of fusion proteins that drive oncogenesis. The catalytic activity of both wild-type and fusion MLL proteins is dependent on its interaction with a core complex of proteins, of which WDR5 is a key component.[1][2] WDR5 acts as a scaffolding protein, binding to a conserved "Win" (WDR5-interaction) motif on MLL1 and presenting the histone H3 tail for methylation.[3][4] This interaction stabilizes the MLL complex and is essential for its H3K4 methyltransferase activity.[1][2] Consequently, inhibiting the WDR5-MLL PPI has emerged as a promising therapeutic strategy for MLL-rearranged leukemias.[1][5]
MM-589: A Potent WDR5-MLL Inhibitor
MM-589 is a macrocyclic peptidomimetic designed to mimic the MLL Win motif and bind with high affinity to the central pocket on WDR5, thereby competitively inhibiting the native WDR5-MLL interaction.[6][7] The trifluoroacetate (TFA) salt of MM-589 is often used in research due to its enhanced water solubility and stability, while exhibiting comparable biological activity to the free form.[8]
Mechanism of Action
MM-589 directly targets the MLL binding pocket on WDR5.[6][7] By occupying this site, MM-589 prevents the recruitment of MLL to the WDR5-containing complex. This disruption leads to a reduction in H3K4 methylation at MLL target gene promoters, ultimately suppressing the transcription of key leukemogenic genes and inhibiting the proliferation of MLL-rearranged leukemia cells.[6][9]
Quantitative Data
The potency of MM-589 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding and Activity of MM-589
| Assay Type | Parameter | Value | Reference |
| WDR5 Binding | IC50 | 0.90 nM | [5][8][10] |
| WDR5 Binding | Ki | < 1 nM | [5][8] |
| MLL HMT Activity | IC50 | 12.7 nM | [5][8][10] |
Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines
| Cell Line | Genotype | Parameter | Value | Reference |
| MV4-11 | MLL-AF4 | IC50 | 0.25 µM (250 nM) | [5][8][10] |
| MOLM-13 | MLL-AF9 | IC50 | 0.21 µM | [1][10] |
| HL-60 | MLL-wildtype | IC50 | 8.6 µM | [1][5][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for the key experiments used to characterize MM-589, based on standard laboratory practices and information from the cited literature.
Fluorescence Polarization (FP) Assay for WDR5 Binding
This competitive binding assay measures the ability of MM-589 to displace a fluorescently labeled MLL peptide from WDR5.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Dilute recombinant human WDR5 protein to the desired concentration in assay buffer.
-
Dilute a fluorescently labeled MLL peptide (e.g., FITC-labeled MLL Win motif peptide) to the desired concentration in assay buffer.
-
Prepare a serial dilution of MM-589 TFA in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add WDR5 protein, fluorescently labeled MLL peptide, and either MM-589 or vehicle control (DMSO).
-
The final concentrations of WDR5 and the fluorescent peptide should be optimized to give a stable and robust FP signal.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the FP signal against the logarithm of the MM-589 concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
AlphaLISA-based MLL Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of the MLL complex and its inhibition by MM-589.
Protocol:
-
Reagent Preparation:
-
Assemble the MLL core complex (MLL, WDR5, RbBP5, ASH2L).
-
Prepare a reaction buffer (e.g., 50 mM Tris pH 8.0, 5 mM DTT, 0.01% BSA).
-
Prepare solutions of S-adenosylmethionine (SAM) as the methyl donor and a biotinylated histone H3 peptide substrate.
-
Prepare a serial dilution of MM-589 TFA.
-
-
Enzymatic Reaction:
-
In a 384-well plate, combine the MLL complex, MM-589 or vehicle, and the histone H3 peptide substrate.
-
Initiate the reaction by adding SAM.
-
Incubate at room temperature for a set time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add AlphaLISA acceptor beads conjugated to an antibody specific for methylated H3K4 and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaLISA signal against the logarithm of the MM-589 concentration and determine the IC50 value.[7]
-
Cell Viability (WST-8) Assay
This colorimetric assay measures the cytotoxic effect of MM-589 on leukemia cell lines.
Protocol:
-
Cell Culture:
-
Culture human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) under standard conditions.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Add serially diluted MM-589 TFA to the wells.
-
Incubate the plate for a specified duration (e.g., 4 or 7 days).[10]
-
-
Measurement:
-
Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the MM-589 concentration.[10]
-
Signaling Pathway
The WDR5-MLL interaction is a central node in the epigenetic regulation of gene expression. Its inhibition by MM-589 has downstream effects on the transcription of oncogenes.
Conclusion
MM-589 is a potent and selective inhibitor of the WDR5-MLL protein-protein interaction, demonstrating significant activity in preclinical models of MLL-rearranged leukemia.[1][6][7] Its high affinity for WDR5 and its ability to disrupt the MLL histone methyltransferase complex make it a valuable tool for further research into the epigenetic dependencies of cancer and a promising starting point for the development of novel targeted therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working in this field.
References
- 1. sketchviz.com [sketchviz.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. zellx.de [zellx.de]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. abcam.com [abcam.com]
- 6. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. himedialabs.com [himedialabs.com]
- 9. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
